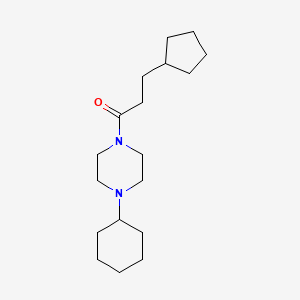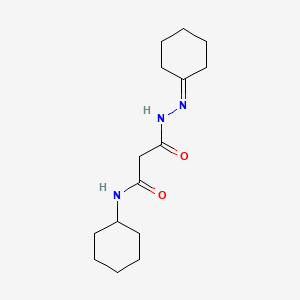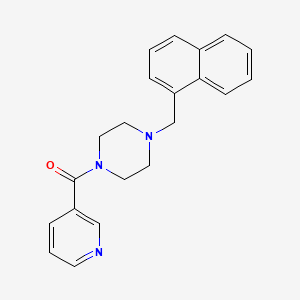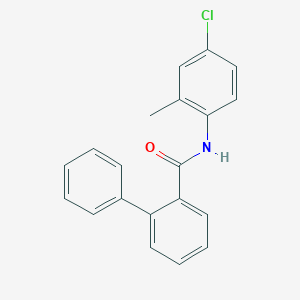
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action of the compound is thought to modulate the activity of these neurotransmitters, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, it has been shown to improve locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It has also been found to have neuroprotective effects and to reduce the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine in lab experiments is its potential therapeutic applications in various fields. It has been found to have a wide range of effects on the central nervous system, making it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine. One of the main areas of focus is the development of more efficient and reliable synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. This will help to identify potential therapeutic applications and to develop safer and more effective drugs based on this compound. Finally, more studies are needed to fully understand the safety and efficacy of this compound in human subjects.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine involves the reaction of cyclohexylamine with 3-cyclopentylpropanoyl chloride followed by the reaction of the resulting product with piperazine. This method has been reported in several research studies and has been found to be an efficient and reliable approach for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In pharmacology, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. In neuroscience, it has been studied for its role in modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPYWIBOZPCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)


![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)
